molecular formula C31H50N9O18P3S2 B1249455 Biotinyl-CoA

Biotinyl-CoA

Cat. No. B1249455
M. Wt: 993.8 g/mol
InChI Key: WNMONPKUDXWVKE-OLABLILRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of biotin. It derives from a biotin. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

1. Role in Plant Gene Expression Regulation

Biotinyl-CoA plays a significant non-catalytic role in regulating gene expression in plants. This was evidenced in a study on Arabidopsis, where biotin controlled the expression of the biotin-containing enzyme, methylcrotonyl-CoA (CoA) carboxylase. This regulation occurs through transcriptional, translational, and/or posttranslational modifications, affecting the accumulation of this enzyme and its isoforms in response to biotin depletion or metabolic signals (Che, Weaver, Wurtele, & Nikolau, 2003).

2. Essential for Metabolic Homeostasis in Humans

This compound is crucial in human metabolism, acting as a cofactor for enzymes involved in gluconeogenesis, fatty acid metabolism, and amino acid catabolism. Its deficiency or disruption can lead to metabolic disorders and affects the transcription or protein expression of various proteins. Studies have also suggested that this compound is involved in biotinylation of histones and triggering transduction signaling cascades (Pacheco‐Alvarez, Solórzano-Vargas, & del Río, 2002).

3. Role in Biotin Degradation

This compound synthetase, involved in biotin degradation, was studied in a biotin-degrading bacterium, Mycoplana sp. No. 166. The enzyme facilitates the stoichiometric conversion of biotin, ATP, and CoA into this compound, playing a pivotal role in biotin catabolism (Tanaka, Yamamoto, Izumi, & Yamada, 1986).

4. Application in Synthetic Biology

This compound's role in biotin synthesis and its potential in synthetic biology is highlighted in studies on Bacillus subtilis BioW. This enzyme synthesizes high-value fatty acid thioesters, emphasizing the synthetic potential of this compound related enzymes in industrial and medical applications (Wang et al., 2017).

5. Involvement in Disease and Nutritional Deficiency

Studies on inherited defects of biotin metabolism in humans show that this compound's role is vital for normal protein, lipid, and carbohydrate metabolism. Deficiencies lead to multiple carboxylase deficiencies and severe metabolic disorders (Baumgartner & Suormala, 1999).

6. Importance in Animal Nutrition

Research indicates this compound's importance in animal nutrition. It acts as an essential cofactor for enzymes critical in fatty acid synthesis, amino acid catabolism, and the gluconeogenic pathway in animals (Westendorf, 2012).

properties

Molecular Formula

C31H50N9O18P3S2

Molecular Weight

993.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanethioate

InChI

InChI=1S/C31H50N9O18P3S2/c1-31(2,25(44)28(45)34-8-7-19(41)33-9-10-62-20(42)6-4-3-5-18-21-16(12-63-18)38-30(46)39-21)13-55-61(52,53)58-60(50,51)54-11-17-24(57-59(47,48)49)23(43)29(56-17)40-15-37-22-26(32)35-14-36-27(22)40/h14-18,21,23-25,29,43-44H,3-13H2,1-2H3,(H,33,41)(H,34,45)(H,50,51)(H,52,53)(H2,32,35,36)(H2,38,39,46)(H2,47,48,49)/t16-,17-,18-,21-,23-,24-,25+,29-/m1/s1

InChI Key

WNMONPKUDXWVKE-OLABLILRSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC4C5C(CS4)NC(=O)N5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotinyl-CoA
Reactant of Route 2
Reactant of Route 2
Biotinyl-CoA
Reactant of Route 3
Reactant of Route 3
Biotinyl-CoA
Reactant of Route 4
Reactant of Route 4
Biotinyl-CoA
Reactant of Route 5
Reactant of Route 5
Biotinyl-CoA
Reactant of Route 6
Reactant of Route 6
Biotinyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.